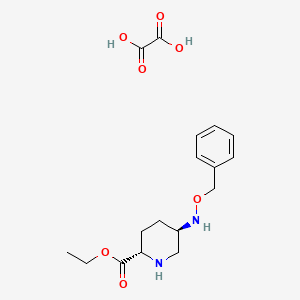

(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Description

(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS: 1416134-48-9) is a stereochemically defined piperidine derivative with the molecular formula C₁₇H₂₄N₂O₇ and a molecular weight of 368.39 g/mol . It features two stereocenters at positions 2S and 5R, an ethyl ester group, a benzyloxyamino substituent, and an oxalate counterion. This compound serves as a critical intermediate in synthesizing avibactam, a non-β-lactam β-lactamase inhibitor used in combination antibiotics . Its synthesis involves multi-step reactions, including ammonolysis and oxalate salt formation, with a reported yield of 57.3% under optimized conditions .

Key properties include:

Properties

IUPAC Name |

ethyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6)/t13-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUXATUBICTSNB-DFQHDRSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate, also known as Avibactam Impurity 9, is the bacterial enzymes called beta-lactamases. These enzymes enable bacteria to break down beta-lactam antibiotics, such as aztreonam, making them resistant to the antibiotic’s action.

Mode of Action

Avibactam Impurity 9 blocks the action of many of the bacterial enzymes called beta-lactamases. By blocking these enzymes, Avibactam Impurity 9 restores the activity of aztreonam against aztreonam-resistant bacteria.

Biochemical Pathways

The compound this compound is involved in the aminosugar and nucleotide sugar metabolic pathways. The aztreonam/avibactam group showed a significant increase in UDP-GlcNAc, D-glucosamine, N-acetyl-D-glucosamine, and UDP-2-acetamido-2,6-dideoxy-β-L-arabino-hexos-4-ulose.

Pharmacokinetics

Ceftazidime and avibactam have complementary pharmacokinetic profiles, with a half-life of approximately 2 hours and low protein binding, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam). Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment.

Result of Action

The findings indicate that the aztreonam/avibactam combination accelerates structural damage to the bacterial membrane structure and their actions were immediate and sustained compared to aztreonam or avibactam alone. By inhibiting the production of crucial cell wall precursors, the combination may have inflicted damages on bacterial DNA.

Biological Activity

(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate, a compound with the CAS number 1416134-47-8, is a piperidine derivative that has garnered attention for its potential biological activities. This article discusses its molecular characteristics, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Molecular Characteristics

The compound's molecular formula is , with a molecular weight of 278.35 g/mol. The structure includes a piperidine ring substituted with a benzyloxy group and an ethyl carboxylate moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| CAS Number | 1416134-47-8 |

| IUPAC Name | Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate |

Research indicates that compounds similar to (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate may exhibit their biological effects through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperidine structure is often associated with neuroactive properties, which might suggest potential applications in treating neurological disorders.

Pharmacological Effects

Study 1: Antidepressant Efficacy

A study published in Frontiers in Medicine explored the effects of various piperidine derivatives on depression models in rodents. The results indicated that compounds with similar structures to (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate exhibited significant reductions in depressive behaviors when administered over a two-week period. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to inhibited reuptake .

Study 2: Analgesic Properties

In another investigation focusing on analgesic effects, a series of piperidine derivatives were tested for their ability to alleviate pain in animal models. Results demonstrated that certain modifications to the piperidine structure enhanced efficacy at opioid receptors, suggesting that (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate could be similarly effective if tested .

Comparison with Similar Compounds

Structural Analogs with High Similarity

Key Observations :

- Ester Group Variation : Ethyl, benzyl, and methyl esters influence lipophilicity and reactivity. The ethyl ester in the target compound balances solubility and steric bulk, making it favorable for pharmaceutical synthesis .

- Oxalate Counterion: Enhances crystallinity and purification efficiency compared to non-salt forms .

Commercial and Industrial Relevance

Preparation Methods

Scheme 1: N-Protected L-Pyroglutamate-Based Synthesis

The initial synthesis, described in patents WO2012172368 and US2013012712, utilized N-protected L-pyroglutamate as the starting material. Key steps included:

-

Ring-opening with trimethylsulfoxonium iodide to introduce a carbon chain.

-

Imination using benzyloxyamine to convert the carbonyl group to an imine.

-

Deprotection under acidic conditions, followed by alkaline cyclization.

-

Reduction with sodium borohydride and chiral resolution to isolate the (2S,5R) isomer.

Limitations :

Scheme 2: Iridium-Catalyzed Asymmetric Reduction

US20140275001 introduced an iridium-catalyzed approach to enhance stereoselectivity:

-

Ring-opening of N-protected L-pyroglutamate with trimethylsulfoxonium iodide.

-

Iridium-catalyzed cyclization to achieve S-configuration selectivity.

-

Configuration inversion via N-benzyloxy-2-nitrobenzenesulfonamide.

-

Deprotection using lithium hydroxide and trifluoroacetic acid.

Limitations :

-

Reliance on expensive iridium catalysts increased production costs.

-

Operational complexity from multi-step deprotection and byproduct removal.

Improved Synthetic Methodologies

L-Glutamic Acid-Based Route (Patent US10662190B2)

The patent US10662190B2 outlines a cost-effective and scalable alternative using L-glutamic acid or its sodium salt:

Reaction Scheme

-

Starting Material : L-glutamic acid (low-cost, commercially available).

-

Cyclization : Direct formation of the piperidine backbone without protective groups.

-

Stereoselective Reduction : Sodium borohydride in methanol to yield the (2S,5R) configuration.

-

Oxalate Salt Formation : Treatment with oxalic acid to precipitate Compound IIb.

Advantages :

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (reduction step) |

| Solvent | Methanol/water mixture |

| Catalyst | None |

| Chiral Purity | >99.6% (HPLC) |

Analytical and Process Optimization Insights

Critical Factors in Stereochemical Control

Comparative Performance of Methods

| Method | Yield (%) | Cost (Relative) | Environmental Impact |

|---|---|---|---|

| Scheme 1 | 15–20 | High | High |

| Scheme 2 | 15 | Very High | Moderate |

| L-Glutamic Acid Route | 45–50 | Low | Low |

Q & A

Basic Questions

Q. What are the key physicochemical properties and handling precautions for this compound?

- Molecular Formula : C₁₇H₂₄N₂O₇ (MW: 368.38 g/mol) .

- Storage : Store under inert atmosphere at room temperature to prevent degradation .

- Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Contradictions : Some sources recommend dry/ventilated storage , suggesting further validation of stability under different conditions.

Q. What synthetic routes are recommended for preparing this compound?

- Key Steps :

- Benzyloxyamine introduction via nucleophilic substitution or reductive amination .

- Oxalate salt formation to improve crystallinity and stability .

- Reaction Conditions :

| Step | Yield | Conditions | Monitoring Method |

|---|---|---|---|

| Intermediate synthesis | ~60% | Anhydrous DMF, 0–5°C | TLC (Rf = 0.3 in EtOAc/hexane) |

| Salt formation | 85% | Ethanol, reflux 2h | FT-IR for carboxylate confirmation |

Q. How is purity and structural integrity validated during synthesis?

- Analytical Methods :

- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., piperidine ring protons at δ 3.1–3.5 ppm; benzyloxy group at δ 7.3–7.5 ppm) .

- MS : ESI-MS for molecular ion [M+H]⁺ at m/z 369.2 .

Advanced Research Questions

Q. How does stereochemistry [(2S,5R)] influence biological activity?

- Piperidine derivatives with specific stereochemistry show enhanced binding to bacterial enzymes (e.g., Avibactam Sodium analogs in β-lactamase inhibition) .

- Methodological Insight : Compare enantiomers via chiral HPLC and assess IC₅₀ in enzyme inhibition assays .

Q. How can reaction yields be optimized for large-scale synthesis?

- Critical Factors :

- Solvent Choice : Replace DMF with THF to reduce side reactions .

- Catalysis : Use Pd/C for hydrogenation steps (5 atm H₂, 50°C) to improve amine intermediate yield .

- Process Analytics : In-line FTIR for real-time monitoring of intermediates .

Q. What advanced analytical techniques resolve discrepancies in reported data (e.g., melting point)?

- DSC/TGA : Determine decomposition temperature (observed ~210°C) to distinguish melting from degradation .

- XRD : Confirm crystalline vs. amorphous forms, which may explain variability in solubility .

Q. What in vitro assays evaluate its pharmacological potential?

- Antimicrobial Activity :

- MIC assays against E. coli (CLSI guidelines) with comparator drugs .

- Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ >100 µL suggests low toxicity) .

Q. How to address stability contradictions in storage recommendations?

- Stability Study Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.